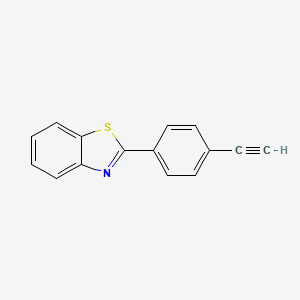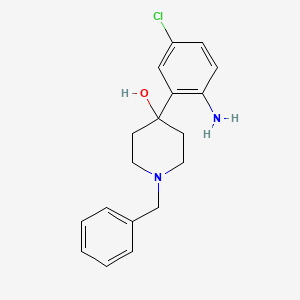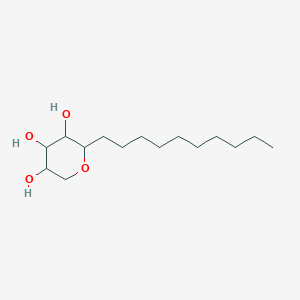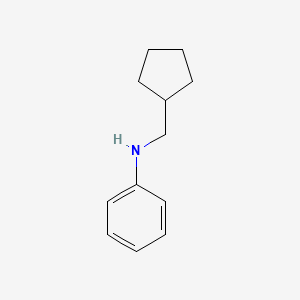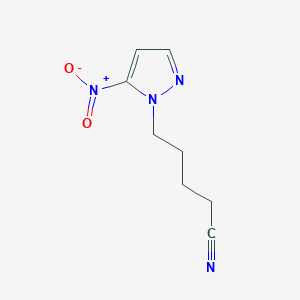
2,4-Dichloro-6-(dichloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(dichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a dichloromethyl group at position 6. It is used in various chemical syntheses and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with dichloromethyl reagents under controlled conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high purity and yield. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.
Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Reagents such as palladium catalysts and organometallic compounds are used. The reactions are often conducted under inert atmospheres to prevent oxidation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
2,4-Dichloro-6-(dichloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-6-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. The presence of chlorine atoms and the dichloromethyl group enhances its reactivity and binding affinity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the dichloromethyl group.
2,4-Dichloro-6-methylpyrimidine: Similar but has a methyl group instead of a dichloromethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a dichloromethyl group.
Uniqueness
2,4-Dichloro-6-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research studies.
特性
CAS番号 |
84372-17-8 |
|---|---|
分子式 |
C5H2Cl4N2 |
分子量 |
231.9 g/mol |
IUPAC名 |
2,4-dichloro-6-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H |
InChIキー |
RQHKTBWJAUMFJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



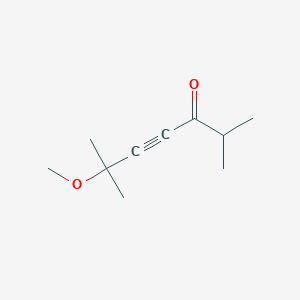
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)



